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Compound of Interest

Compound Name: Sodium 2-oxobutanoate-13C,d4

Cat. No.: B12393640 Get Quote

In-Depth Technical Guide: Sodium 2-
oxobutanoate-¹³C,d₄
For Researchers, Scientists, and Drug Development Professionals

Introduction
Sodium 2-oxobutanoate-¹³C,d₄ is a stable isotope-labeled derivative of sodium 2-oxobutanoate,

a key intermediate in cellular metabolism. Its isotopic enrichment makes it an invaluable tool for

researchers in metabolic studies, particularly in the fields of metabolic flux analysis (MFA) and

isotope dilution mass spectrometry (IDMS). This guide provides a comprehensive overview of

its properties, applications, and the experimental methodologies for its use.

Core Compound Details
A summary of the key identifiers and properties of Sodium 2-oxobutanoate-¹³C,d₄ is provided

below.
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Property Value

CAS Number 2483824-49-1[1]

Molecular Formula C₃¹³CH₂D₄NaO₃[1]

Molecular Weight 130.1 g/mol [1]

Appearance Solid

Solubility Soluble in DMSO (10 mM)[1]

Metabolic Significance and Signaling Pathways
Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a crucial alpha-keto acid that

participates in several metabolic pathways. It is primarily generated from the catabolism of the

amino acids threonine and methionine.

The central metabolic fate of 2-oxobutanoate is its conversion to propionyl-CoA. This reaction

is an oxidative decarboxylation catalyzed by the branched-chain alpha-keto acid

dehydrogenase complex. Propionyl-CoA then enters the tricarboxylic acid (TCA) cycle after

being converted to succinyl-CoA through a series of enzymatic reactions. This pathway is

essential for cellular energy production and provides precursors for biosynthesis.

Due to its role as a metabolic intermediate, Sodium 2-oxobutanoate-¹³C,d₄ is an excellent

tracer for elucidating the flux through these pathways. By tracking the incorporation of its ¹³C

and deuterium labels into downstream metabolites, researchers can quantify the rates of

metabolic reactions and understand how different physiological or pathological conditions affect

cellular metabolism.
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Figure 1: Metabolic degradation pathway of 2-oxobutanoate.

Experimental Protocols
The primary application of Sodium 2-oxobutanoate-¹³C,d₄ is as an internal standard in isotope

dilution mass spectrometry for the accurate quantification of endogenous 2-oxobutanoate and

as a tracer in metabolic flux analysis studies.

Isotope Dilution Mass Spectrometry (IDMS) for 2-
Oxobutanoate Quantification
This protocol outlines a general procedure for the quantification of 2-oxobutanoate in a

biological sample, such as cell culture media or tissue homogenate.

1. Sample Preparation:

To a known volume or weight of the biological sample, add a precise amount of Sodium 2-

oxobutanoate-¹³C,d₄ as an internal standard.

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol)

in a 3:1 ratio (solvent:sample).

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes

at 4°C to pellet the precipitated proteins.

Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

The analysis is typically performed on a liquid chromatography-tandem mass spectrometry

(LC-MS/MS) system.

Chromatography: Use a reversed-phase C18 column for separation. The mobile phases can

consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A

gradient elution should be optimized to achieve good separation of 2-oxobutanoate from

other matrix components.
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Mass Spectrometry: The mass spectrometer should be operated in negative ion mode using

electrospray ionization (ESI). The transitions for both the endogenous (light) and the labeled

(heavy) 2-oxobutanoate are monitored using Multiple Reaction Monitoring (MRM).

Example MRM transitions (to be optimized for the specific instrument):

2-oxobutanoate (light): Precursor ion (m/z) -> Product ion (m/z)

2-oxobutanoate-¹³C,d₄ (heavy): Precursor ion (m/z) -> Product ion (m/z)

3. Quantification:

The concentration of endogenous 2-oxobutanoate is calculated by comparing the peak area

ratio of the light to the heavy form with a standard curve prepared with known concentrations

of the unlabeled compound and a fixed concentration of the labeled internal standard.

Metabolic Flux Analysis (MFA) using Sodium 2-
oxobutanoate-¹³C,d₄
This protocol provides a general workflow for a ¹³C-MFA experiment to trace the metabolism of

2-oxobutanoate.

1. Cell Culture and Labeling:

Culture cells of interest to the desired confluency.

Replace the standard culture medium with a medium containing a known concentration of

Sodium 2-oxobutanoate-¹³C,d₄. The concentration and labeling duration will depend on the

specific cell type and the metabolic pathway being investigated.

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled

substrate.

2. Metabolite Extraction:

After the labeling period, rapidly quench the metabolism by aspirating the medium and

washing the cells with ice-cold phosphate-buffered saline (PBS).
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Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

Scrape the cells and collect the cell lysate.

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the

metabolites.

3. LC-MS/MS Analysis of Labeled Metabolites:

Analyze the extracted metabolites using LC-MS/MS.

The mass spectrometer is used to determine the mass isotopologue distribution (MID) of

downstream metabolites of 2-oxobutanoate, such as propionyl-CoA and succinyl-CoA. This

involves monitoring the different mass shifts corresponding to the incorporation of ¹³C and

deuterium atoms.

4. Data Analysis and Flux Calculation:

The obtained MIDs are corrected for the natural abundance of isotopes.

The corrected MIDs, along with a stoichiometric model of the relevant metabolic network, are

used in specialized software (e.g., INFLUX, Metran) to calculate the metabolic fluxes.
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Figure 2: A typical workflow for a metabolic flux analysis experiment.
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Data Presentation
While specific quantitative data for Sodium 2-oxobutanoate-¹³C,d₄ is not readily available in the

public domain, the following table illustrates how data from an isotope tracing experiment could

be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling

with Sodium 2-oxobutanoate-¹³C,d₄

Metabolit
e

M+0 (%) M+1 (%) M+2 (%) M+3 (%) M+4 (%) M+5 (%)

Propionyl-

CoA
10 5 15 60 10 0

Methylmalo

nyl-CoA
15 8 20 50 7 0

Succinyl-

CoA
25 15 30 25 5 0

Malate 40 25 20 10 5 0

Citrate 50 20 15 10 5 0

M+n represents the fraction of the metabolite pool that contains 'n' heavy isotopes from the

tracer.

Conclusion
Sodium 2-oxobutanoate-¹³C,d₄ is a powerful tool for researchers investigating cellular

metabolism. Its use in isotope dilution mass spectrometry allows for the precise and accurate

quantification of its endogenous counterpart, while its application in metabolic flux analysis

provides detailed insights into the dynamics of metabolic pathways. The experimental protocols

and data presentation formats provided in this guide serve as a foundation for scientists and

drug development professionals to design and interpret their metabolic studies effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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